N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule featuring a tetrahydropyran (THP) core substituted with a phenyl group at the 4-position and a carboxamide-linked 5-methoxyindole moiety. This compound’s structure combines aromatic (phenyl, indole) and heterocyclic (THP) elements, which are common in bioactive molecules targeting enzymes or receptors involved in neurological and oncological pathways.
Properties
Molecular Formula |
C23H26N2O3 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C23H26N2O3/c1-27-20-7-8-21-18(17-20)9-13-25(21)14-12-24-22(26)23(10-15-28-16-11-23)19-5-3-2-4-6-19/h2-9,13,17H,10-12,14-16H2,1H3,(H,24,26) |
InChI Key |
BMMKUNZVIDKQHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Methoxy Group: The methoxy group is introduced via methylation, often using methyl iodide and a base such as potassium carbonate.
Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor, often through an acid-catalyzed reaction.
Coupling of the Indole and Tetrahydropyran Units: The final step involves coupling the indole derivative with the tetrahydropyran carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the compound, potentially leading to the removal of the methoxy group.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Probes: Used in the study of biological systems due to its ability to interact with various biomolecules.
Enzyme Inhibition: Potential inhibitor of enzymes that interact with indole derivatives.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Pharmacology: Studied for its effects on various biological pathways.
Industry
Material Science:
Agriculture: Possible use as a plant growth regulator due to its indole structure.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The methoxy group and tetrahydropyran ring may enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Tetrahydro-2H-Pyran-4-Carboxamide Core
N-(Naphthalen-1-yl)-4-Phenyltetrahydro-2H-Pyran-4-Carboxamide
This compound shares the THP-carboxamide core but replaces the 5-methoxyindole-ethyl group with a naphthalene substituent. It exhibits inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 9.8 μM and selectivity over tryptophan 2,3-dioxygenase 2 (TDO2, IC50 ~100 μM). The naphthalene group likely enhances hydrophobic interactions with IDO1’s active site, whereas the indole moiety in the target compound may favor alternative binding modes .
Key Differences :
- Substituent : Naphthalene vs. 5-methoxyindole.
- Bioactivity: IDO1 inhibition vs. unknown (target compound).
5-Substituted Tetrahydronaphthalen-2yl Methyl Derivatives
These compounds (e.g., ((5S)-5-((tetrahydro-2H-pyran-2-yl)oxy)-5,6,7,8-tetrahydronaphthalen-2-yl)methanol) retain the THP ring but incorporate a tetrahydronaphthalene system. They are synthesized via multi-step processes involving protective group chemistry (e.g., THP protection with 3,4-dihydro-2H-pyran). Unlike the target compound, these lack the carboxamide linker, instead featuring hydroxyl or methyl groups, which may limit their ability to engage in hydrogen bonding .
Indole-Containing Derivatives
Melatonin-Based Analogues ()
Several indole-ethyl-acetamide derivatives synthesized in share structural similarities with the target compound:
- Compound 5 : Features a 5-mercapto-4-phenyl-1,2,4-triazole substituent instead of 5-methoxyindole.
- Compound 7: Replaces the methoxy group with a cyanomethyl group, altering electronic properties.
Comparative Insights :
- Functional Groups : Methoxy (target) vs. mercapto (Compound 5) or tetrazole (Compound 8).
- Bioactivity : Melatonin receptor modulation is hypothesized but unconfirmed for the target compound, whereas derivatives like Compound 5 exhibit antioxidant or enzyme-inhibitory properties .
2-(2-Fluoro-[1,1’-Biphenyl]-4-yl)-N-(2-(5-Hydroxy-1H-Indol-3-yl)Ethyl)Propanamide
This compound () replaces the THP-carboxamide with a biphenyl-propanamide group and a 5-hydroxyindole. The hydroxyl group may confer improved solubility but reduce metabolic stability compared to the methoxy group in the target compound .
Carboxamide-Based Enzyme Inhibitors
H-Series Inhibitors ()
The H-89 inhibitor (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) shares a sulfonamide group instead of carboxamide but retains an aromatic-ethylamine scaffold. H-89 targets protein kinase A (PKA), demonstrating that ethyl-linked aromatic systems are versatile in kinase inhibition. The target compound’s carboxamide may offer better selectivity for non-kinase targets .
Pantothenate Synthetase Inhibitors ()
Compounds like 2-(2-(benzofuran-2-yl-sulfonylcarbamoyl)-5-methoxy-1H-indol-1-yl) acetic acid combine sulfonamide and indole motifs. The sulfonamide group in these inhibitors enhances hydrogen-bonding capacity, contrasting with the carboxamide in the target compound, which may prioritize hydrophobic interactions .
Data Tables: Structural and Bioactivity Comparison
Research Findings and Implications
- Structural Clustering and Bioactivity : highlights that compounds with similar structures (e.g., indole-THP-carboxamides) cluster into groups with related bioactivity profiles, suggesting the target compound may share modes of action with its analogs .
- Lumping Strategy Relevance : supports comparing the target compound with other indole-carboxamides, as lumping strategies group structurally similar molecules for predictive modeling of properties .
- Synthetic Flexibility : The synthesis routes in and demonstrate that modifications to the THP or indole moieties are feasible, enabling tailored optimization of the target compound’s pharmacokinetics .
Biological Activity
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide, with the CAS number 1374521-08-0, is a synthetic compound that exhibits a range of biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 378.5 g/mol. The structure features an indole moiety linked to a tetrahydropyran ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O3 |
| Molecular Weight | 378.5 g/mol |
| CAS Number | 1374521-08-0 |
Anticancer Properties
Research indicates that this compound may possess anticancer properties. Studies have shown that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, indole derivatives are known to interact with multiple signaling pathways involved in cancer progression, including those mediated by IκB kinase (IKK) and cyclooxygenase (COX) enzymes .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. It may modulate lipid signaling pathways, specifically through the inhibition of eicosanoid production, which is crucial in inflammatory responses . Compounds that inhibit COX enzymes have demonstrated efficacy in reducing inflammation and associated pain in various models.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of IKK : This action can lead to reduced NF-kB activation, which is often overactive in cancer cells.
- Modulation of Eicosanoid Pathways : By inhibiting COX enzymes, the compound may lower the levels of pro-inflammatory mediators like prostaglandins.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological effects of related indole derivatives:
- A study found that analogs of indole exhibited significant cytotoxicity against breast cancer cell lines, suggesting a potential for similar effects in this compound.
- Another investigation focused on the anti-inflammatory properties of indole derivatives, demonstrating their ability to inhibit COX activity and reduce inflammation in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
